2,6-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide
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Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry. Sulfonamides are known for their antibacterial properties and are used in antibiotics . The compound also contains a furan and a thiophene ring, both of which are aromatic heterocycles .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo various types of reactions. For example, the Suzuki–Miyaura coupling mentioned earlier is a common reaction for compounds containing aromatic rings .Scientific Research Applications
Anti-inflammatory and Anticancer Activities
Research on celecoxib derivatives, including sulfonamide compounds, has demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, characterized by their sulfonamide linkage, have been evaluated for their therapeutic potential against various diseases. Specifically, certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Kynurenine Pathway Inhibitors
Sulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. The inhibition of this enzyme could allow for the detailed investigation of the kynurenine pathway's role after neuronal injury, offering insights into potential therapeutic strategies (S. Röver et al., 1997).
Endothelin Antagonism
Biphenylsulfonamide compounds have been explored for their endothelin-A (ETA) selective antagonism. These compounds, through strategic substitutions on their structure, have shown improved binding and functional activity against ETA, highlighting their potential in inhibiting the pressor effect caused by endothelin-1 (ET-1) in rats and suggesting their applicability in cardiovascular research (N. Murugesan et al., 1998).
Antimicrobial Activity
A series of sulfonamide-containing heterocyclic compounds have been synthesized and assessed for their antimicrobial properties. These compounds, incorporating the sulfonamide moiety, have been tested against various bacteria and fungi, showcasing the structural versatility of sulfonamides in contributing to potential antimicrobial agents (M. El-Gaby et al., 2018).
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S2/c17-11-2-1-3-12(18)16(11)25(21,22)19-8-13(20)15-5-4-14(23-15)10-6-7-24-9-10/h1-7,9,13,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQQKAUQMLPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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